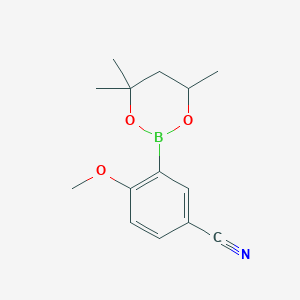
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, also known as 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid or CTMDB, is an organic compound belonging to the class of boronic acid derivatives. It is a useful reagent in organic synthesis and has been used in a variety of scientific research applications. CTMDB is a white solid with a melting point of 160-162°C, and it is soluble in water, ethanol, and methanol.
Scientific Research Applications
CTMDB has been used in a variety of scientific research applications, including as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers for use in drug delivery systems, and in the synthesis of a wide range of other organic compounds.
Mechanism of Action
CTMDB acts as a Lewis acid and can bind to a variety of organic molecules, forming a boronate ester. This boronate ester can then undergo a variety of reactions to form the desired product. The boronate ester can also be used as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
CTMDB has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, CTMDB has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
CTMDB is a useful reagent for organic synthesis and has a number of advantages for laboratory experiments. It is a white solid with a melting point of 160-162°C, and it is soluble in water, ethanol, and methanol. It is also a relatively inexpensive reagent, which makes it attractive for use in laboratory experiments. However, it should be noted that CTMDB can be toxic if inhaled or ingested and should be handled with care.
Future Directions
There are a number of potential future directions for research involving CTMDB. These include further studies into its effects on inflammation and its potential use as a drug delivery system. In addition, further research into its potential as a reagent for the synthesis of organic compounds and polymers is warranted. Finally, CTMDB could be further studied for its potential use as a catalyst for a variety of organic reactions.
Synthesis Methods
CTMDB is prepared by the reaction of 4-chlorobenzoic acid with trimethylsilyl-dioxaborinane. The reaction is conducted in the presence of a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at room temperature and yields the desired product in high yield.
properties
IUPAC Name |
4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-8-7-13(2,3)19-14(18-8)10-6-9(12(16)17)4-5-11(10)15/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBUWYFJIFXTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)









